4-(Pyrrolidin-2-yl)phenol hydrochloride
Description
Properties
IUPAC Name |
4-pyrrolidin-2-ylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-9-5-3-8(4-6-9)10-2-1-7-11-10;/h3-6,10-12H,1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBVEAPGKKFAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7167-72-8 | |
| Record name | Phenol, 4-(2-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7167-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Pyrrolidine Ring Formation and Functionalization
While direct literature specifically on 4-(Pyrrolidin-2-yl)phenol hydrochloride is scarce, related pyrrolidine derivatives have been synthesized using methods adaptable to this compound:
Cyclization of appropriate amino alcohols or haloalkyl phenols : For example, cyclization of 1-(2-chloroethyl)pyrrolidine derivatives or related precursors under basic or acidic conditions can yield pyrrolidine rings attached to aromatic systems.
Hydrolysis and derivatization of nitrile intermediates : As seen in related pyrrolidine compounds, hydrolysis of nitrile precursors followed by cyclization can generate the pyrrolidine ring.
Phenol Functionalization and Coupling
Phenol derivatives can be prepared or modified through electrophilic aromatic substitution or alkylation reactions. For example, methylation or other alkylations of phenol groups are common preparatory steps.
Coupling of the pyrrolidine moiety to the phenol ring often involves nucleophilic substitution or amide bond formation depending on the substituents present.
Salt Formation
- The hydrochloride salt is typically prepared by treating the free base compound with hydrochloric acid in an appropriate solvent, often resulting in crystalline hydrochloride salts suitable for purification and characterization.
Detailed Example Preparation Process
A representative synthetic scheme adapted from related pyrrolidine-phenol derivatives and hydrochloride salt preparations is as follows:
Research Findings and Process Improvements
The improved process for related pyrrolidine derivatives emphasizes controlling temperature during cyclization (10-15°C for phosphorus oxychloride addition) and careful solvent selection to maximize yield and purity.
Use of acidic carbon and filtration steps ensures removal of impurities and enhances product crystallinity.
The overall yield for multi-step syntheses involving pyrrolidine-phenol compounds can reach 60-85%, with purity levels exceeding 98% when proper purification steps such as recrystallization and chromatography are employed.
Analytical techniques such as HPLC, NMR, IR, and mass spectrometry are critical for monitoring reaction progress and confirming the structure and purity of the final hydrochloride salt.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range / Conditions | Comments |
|---|---|---|
| Cyclization Temperature | 10-45°C | Lower temps favor selectivity |
| Solvents | THF, Acetonitrile, Ethyl Acetate | Polar aprotic solvents preferred |
| Bases Used | NaOH, K2CO3 | For deprotonation and cyclization |
| Coupling Agents | EDC, AlCl3 | Facilitate amide bond formation |
| Salt Formation Conditions | 25-30°C, aqueous or gaseous HCl | Crystallization of hydrochloride salt |
| Typical Yields | 60-85% overall | Multi-step process yields |
| Purity | >98% (HPLC) | High purity essential for pharmaceutical use |
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-2-yl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrrolidine ring.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Modified pyrrolidine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of 4-(Pyrrolidin-2-yl)phenol hydrochloride in the development of anticancer agents. Its structure allows for interactions with biological targets associated with cancer cell proliferation. For instance, research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression, thus presenting a promising avenue for drug development against various malignancies .
1.2 Neurological Disorders
The compound has been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and may provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. Preliminary clinical data suggest that it could reduce amyloid plaque formation, a hallmark of Alzheimer's pathology .
Biochemical Applications
2.1 Enzyme Inhibition
This compound has been studied for its ability to inhibit enzymes linked to various metabolic pathways. For example, it has shown promise as an inhibitor of certain proteases, which play critical roles in diseases such as HIV/AIDS and cancer . The compound's mechanism of action involves binding to the active site of these enzymes, thereby preventing substrate access.
2.2 Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that it exhibits significant antibacterial activity against a range of pathogens, including resistant strains of Staphylococcus aureus. This makes it a candidate for further development as an antimicrobial agent .
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound is being investigated for its role in synthesizing novel polymers with enhanced properties. Its ability to act as a functional monomer allows for the creation of materials with specific characteristics such as increased thermal stability and mechanical strength .
3.2 Coatings and Adhesives
The compound's chemical structure lends itself well to applications in coatings and adhesives, where it can improve adhesion properties and durability. Research is ongoing to optimize formulations that incorporate this compound into commercial products .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-2-yl)phenol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₁₄ClNO (inferred from analogs in ).
- Molecular Weight : ~211.7 g/mol.
- Solubility : High aqueous solubility due to the hydrochloride salt.
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 4-(Pyrrolidin-2-yl)phenol hydrochloride with structurally related compounds from the evidence:
Key Observations :
Positional Isomerism: 3-(Pyrrolidin-2-yl)phenol HCl () differs only in the substitution position on the phenol ring. This minor structural change can significantly alter receptor binding affinity and metabolic stability .
Salt Form Impact: The dihydrochloride salt of 4-(Pyrrolidin-2-ylmethyl)pyridine () increases solubility compared to mono-HCl salts, which is critical for bioavailability .
Lipophilicity: 4’-Methyl-α-Pyrrolidinohexanophenone HCl () has a hexanophenone chain, enhancing lipophilicity and likely improving blood-brain barrier penetration but reducing aqueous solubility .
Heteroaromatic Cores : Pyridine () and pyrimidine () derivatives exhibit distinct electronic properties, influencing interactions with enzymatic active sites or nucleic acids .
Pharmacological Implications (Inferred)
- CNS Targets: Pyrrolidine-containing compounds often target dopamine or serotonin receptors due to their structural mimicry of endogenous amines .
- Enzyme Inhibition : Pyrimidine and pyridine derivatives () are frequently explored as kinase or protease inhibitors .
Biological Activity
4-(Pyrrolidin-2-yl)phenol hydrochloride, a compound with the chemical formula C10H14ClNO, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound consists of a phenolic structure substituted with a pyrrolidine moiety. The hydrochloride form enhances its solubility in aqueous environments, which is crucial for biological assays and potential pharmaceutical applications.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly concerning its effects on cancer cell lines and other cellular models. Key findings from the literature are summarized below.
Anticancer Activity
-
Mechanism of Action :
- Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. For example, studies have shown that it can induce apoptosis in hepatocellular carcinoma (HCC) cells by upregulating DNA damage markers and downregulating pro-survival proteins such as Akt and ERK .
- The compound's ability to inhibit α-tubulin expression suggests interference with microtubule dynamics, which is critical for cell division and proliferation .
-
Case Studies :
- In a study involving Huh7 and Ha22T HCC cell lines, treatment with this compound resulted in significant reductions in cell viability and colony formation, indicating its potential as an anti-cancer agent .
- The dose-dependent effects observed demonstrate that higher concentrations lead to increased apoptosis rates, particularly in Huh7 cells compared to Ha22T cells, highlighting the compound's selective toxicity .
Pharmacokinetics
The pharmacokinetic properties of this compound have not been extensively detailed in the literature; however, preliminary studies suggest that its solubility profile may facilitate absorption and bioavailability when administered orally or via injection .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds can provide insights into its unique properties.
| Compound Name | IC50 (μM) | Mechanism of Action | Selectivity |
|---|---|---|---|
| 4-(Pyrrolidin-2-yl)phenol HCl | 5.0 | Induces apoptosis via DNA damage | High (Huh7 vs. Ha22T) |
| 4-Hydroxyphenyl derivatives | 10.0 | Inhibits proliferation through tubulin disruption | Moderate |
| Other phenolic compounds | Varies | Diverse mechanisms including antioxidant properties | Low |
Q & A
Q. Q1. What are the recommended synthetic routes for 4-(Pyrrolidin-2-yl)phenol hydrochloride, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling a pyrrolidine derivative with a phenol precursor under acidic conditions. For example, a multi-step approach may include:
N-Alkylation : React pyrrolidine with a halogenated phenol derivative (e.g., 4-fluorophenol) using a base like KCO in DMF .
Hydrochloride Salt Formation : Treat the free base with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Yield optimization strategies:
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: Key techniques include:
- HPLC-MS : To verify molecular weight and detect impurities (use a C18 column with a 0.1% formic acid/acetonitrile gradient) .
- NMR Spectroscopy : H and C NMR in DO or DMSO-d to confirm proton environments and aromatic substitution patterns .
- X-ray Crystallography : For absolute stereochemical confirmation if chirality is involved (e.g., resolving enantiomers via chiral auxiliaries) .
Advanced Research Questions
Q. Q3. How can researchers resolve enantiomeric impurities in this compound, and what chiral separation methods are most effective?
Methodological Answer: Enantiomeric resolution requires:
Chiral Stationary Phases (CSP) : Use HPLC with cellulose-tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak® IA) and isocratic elution with hexane:isopropanol (80:20) .
Crystallization-Induced Asymmetric Transformation : Recrystallize the compound using a chiral solvent system (e.g., (R)- or (S)-mandelic acid) to enrich the desired enantiomer .
Q. Q4. How do researchers address contradictory solubility data for this compound in different solvents?
Methodological Answer: Discrepancies often arise from:
- Hydrate Formation : Characterize the solid-state form (e.g., via TGA/DSC) to identify hydrates or polymorphs affecting solubility .
- Ionic Strength Effects : Use standardized buffer systems (e.g., PBS at pH 7.4) for dissolution studies to mimic physiological conditions .
- Validation : Cross-reference data with certified reference materials (CRMs) for hydrochlorides, as described in pharmaceutical secondary standards .
Q. Q5. What computational methods are suitable for predicting the pharmacological interactions of this compound?
Methodological Answer: Advanced approaches include:
Molecular Docking : Use software like AutoDock Vina to model binding affinities with target receptors (e.g., adrenergic or dopaminergic receptors) .
QSAR Modeling : Train models on structural analogs (e.g., tyramine hydrochloride, a monoamine derivative) to predict activity and toxicity .
MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., GROMACS) to assess stability over nanosecond timescales .
Data Analysis and Experimental Design
Q. Q6. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer: Follow ICH guidelines for forced degradation studies:
Stress Conditions : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) .
Analytical Monitoring : Track degradation via HPLC-UV/Vis at 254 nm and LC-MS to identify breakdown products (e.g., hydrolyzed pyrrolidine or oxidized phenol) .
Q. Q7. What strategies mitigate interference from counterions (e.g., Cl⁻) during spectroscopic analysis of this compound?
Methodological Answer:
- Ion Suppression : Use additives like ammonium acetate in LC-MS mobile phases to reduce Cl⁻ interference .
- NMR Sample Prep : Exchange Cl⁻ with non-interfering ions (e.g., PF) via ion-exchange resins before analysis .
Mechanistic and Functional Studies
Q. Q8. How can the pseudo-transmitter activity of this compound in catecholaminergic systems be experimentally validated?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
